2,2'-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol)
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Overview
Description
2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and durability of products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) typically involves the reaction of 6-tert-butyl-4-ethylphenol with cyclohexylmethylene chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.
Mechanism of Action
The antioxidant activity of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with free radicals, converting them into more stable and less reactive species. This mechanism involves the stabilization of the phenoxy radical formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications in the rubber and plastic industries.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its high antioxidant activity and used in similar applications.
Uniqueness
2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) is unique due to its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its cyclohexylmethylene group contributes to its superior performance in preventing oxidative degradation .
Properties
CAS No. |
736975-64-7 |
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Molecular Formula |
C31H46O2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)-cyclohexylmethyl]-4-ethylphenol |
InChI |
InChI=1S/C31H46O2/c1-9-20-16-23(28(32)25(18-20)30(3,4)5)27(22-14-12-11-13-15-22)24-17-21(10-2)19-26(29(24)33)31(6,7)8/h16-19,22,27,32-33H,9-15H2,1-8H3 |
InChI Key |
OUNXBIJKBMSXCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2CCCCC2)C3=C(C(=CC(=C3)CC)C(C)(C)C)O |
Origin of Product |
United States |
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